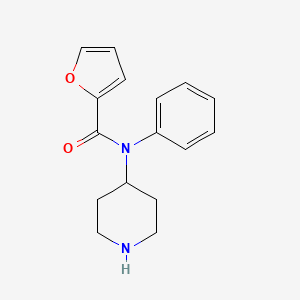

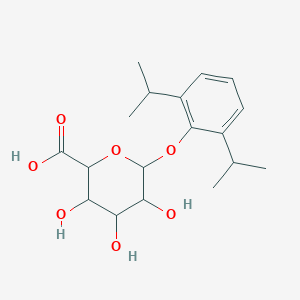

![molecular formula C18H34CaN2O11 B10770049 calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate](/img/structure/B10770049.png)

calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pantothenic acid calcium salt monohydrate, also known as calcium D-pantothenate, is a derivative of pantothenic acid (vitamin B5). It is a water-soluble vitamin that plays a crucial role in the synthesis and metabolism of proteins, carbohydrates, and fats. This compound is commonly used in dietary supplements and fortified foods due to its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantothenic acid calcium salt monohydrate can be synthesized through chemical, chemo-enzymatic, and biological routes. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt. The chemo-enzymatic method uses enzymes to catalyze the reaction, improving yield and specificity .

Industrial Production Methods: The industrial production of pantothenic acid calcium salt monohydrate often employs microbial fermentation. This method utilizes genetically engineered microorganisms to produce high yields of the compound from renewable resources. The fermentation process is followed by purification steps to isolate the calcium salt .

Chemical Reactions Analysis

Types of Reactions: Pantothenic acid calcium salt monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various derivatives of pantothenic acid, which can have different biological activities and applications .

Scientific Research Applications

Pantothenic acid calcium salt monohydrate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.

Biology: The compound is involved in the catabolism of fatty acids and the synthesis of heme and neurotransmitters.

Medicine: It is used in vitamin supplements for the treatment of conditions such as acne, osteoarthritis, and rheumatoid arthritis.

Industry: The compound is added to animal feed and fortified foods to ensure adequate vitamin B5 intake

Mechanism of Action

Pantothenic acid calcium salt monohydrate exerts its effects by being incorporated into coenzyme A. Coenzyme A is crucial for the biosynthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and proteins. The compound also protects cells against peroxidative damage by increasing the levels of glutathione .

Comparison with Similar Compounds

Pantothenic Acid: The free acid form of vitamin B5, which is less stable than its calcium salt.

Calcium Homopantothenate: A pantothenic acid antagonist with cholinergic effects.

Panthenol: The alcohol analog of pantothenic acid, used in cosmetics and personal care products

Uniqueness: Pantothenic acid calcium salt monohydrate is unique due to its stability and bioavailability, making it a preferred form of vitamin B5 for dietary supplements and fortified foods. Its ability to be easily incorporated into coenzyme A also enhances its biological activity compared to other forms .

Properties

Molecular Formula |

C18H34CaN2O11 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrate |

InChI |

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1 |

InChI Key |

KUKRZUPDYACRAM-GXIDORRSSA-L |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.O.[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)

![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)

![(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769997.png)

![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)

![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770035.png)

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770037.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770040.png)

![(14R,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10770046.png)